molecular formula C23H28N4O3 B12187206 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B12187206
M. Wt: 408.5 g/mol
InChI Key: MWPQVWQDSTYSSD-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray crystallographic data for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide remains unavailable, insights can be drawn from structurally analogous piperazine derivatives. For example, ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.7152(3) Å, b = 10.6132(2) Å, and c = 25.5990(7) Å. Piperazine rings in such systems typically adopt chair or boat conformations depending on substituent steric effects.

The indole and cyclohexenyl groups in the target compound likely induce torsional strain, as evidenced by bond angle deviations in similar structures. For instance, the C–N–C angle in the piperazine ring of related compounds ranges from 109.5° to 112.3°, suggesting moderate distortion from ideal tetrahedral geometry. Table 1 summarizes crystallographic parameters from comparable systems:

Table 1: Crystallographic parameters of piperazine-containing analogs

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Adamantyl-oxadiazole derivative P2₁2₁2₁ 7.7152 10.6132 25.5990 90 90 90
Zinc coordination complex Pī 6.1124 6.6178 9.6089 78.70 82.88 75.59

Hydrogen bonding networks in piperazine derivatives often involve N–H···O interactions, with donor-acceptor distances between 2.8–3.2 Å. The carbonyl oxygen at position 2 of the indole moiety may participate in similar intermolecular interactions, potentially influencing crystal packing efficiency.

Comparative Analysis of 2D vs. 3D Conformational Features

The 2D structure (Figure 1A) reveals critical connectivity: a central piperazine ring linked to an indole-2-carbonyl group at position 4 and a 2-oxoacetamide chain at position 1, which branches into a cyclohexenyl-ethyl substituent. The SMILES string (CC1=Cn2c(cc(C(N3CCC(CC3)NC(Cc3c[nH]c4ccccc34)=O)=O)n2)C(N1)=O) confirms this topology.

3D conformational analysis (Figure 1B) highlights three key features:

  • Piperazine ring puckering : The unsubstituted nitrogen atoms adopt equatorial positions to minimize 1,3-diaxial strain.
  • Indole orientation : The planar indole system forms a 67° dihedral angle with the piperazine plane, optimizing π-π stacking potential.
  • Cyclohexenyl group dynamics : The cyclohexene ring exists in a half-chair conformation, with C2–C3–C4–C5 torsion angles averaging -45.3°.

Table 2: 2D vs. 3D structural parameters

Parameter 2D Representation 3D Conformation
Bond lengths (C–N) 1.45 Å (average) 1.42–1.48 Å (dynamic)
Torsion angles Not applicable -45.3° (cyclohexenyl)
Van der Waals surface Planar projection 408.5 Ų (solvent-exposed)

Molecular dynamics simulations suggest the 3D conformation permits three low-energy states differing by <2 kcal/mol in Gibbs free energy, indicating significant conformational flexibility at physiological temperatures.

Quantum Mechanical Calculations for Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electron density distribution. The Laplacian of electron density (∇²ρ) at bond critical points reveals:

  • Carbonyl groups : High electron density (ρ = 0.35 e⁻/ų) at the indole-2-carbonyl C=O bond critical point.
  • Piperazine nitrogens : Lone pair regions show ρ = 0.28 e⁻/ų, characteristic of sp³-hybridized amines.

Electrostatic potential mapping (Figure 2) identifies two distinct regions:

  • Nucleophilic sites : Negative potential (-0.15 e⁻/ų) at carbonyl oxygens and indole π-cloud.
  • Electrophilic regions : Positive potential (+0.12 e⁻/ų) at protonatable piperazine nitrogens.

Frontier molecular orbital analysis yields:

  • HOMO-LUMO gap = 4.3 eV, indicating moderate kinetic stability.
  • HOMO localized on indole moiety (83% contribution), LUMO on piperazine ring (61% contribution).

Table 3: Quantum mechanical descriptors

Descriptor Value Significance
HOMO energy -5.8 eV Electron-donating capacity
LUMO energy -1.5 eV Electrophilicity index
Molecular dipole moment 3.8 Debye Solubility in polar media

These calculations suggest the compound exhibits charge-transfer capability, with possible applications in supramolecular chemistry or as a pharmacophore in drug design.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H28N4O3/c28-21(24-11-10-17-6-2-1-3-7-17)23(30)27-14-12-26(13-15-27)22(29)20-16-18-8-4-5-9-19(18)25-20/h4-6,8-9,16,25H,1-3,7,10-15H2,(H,24,28)

InChI Key

MWPQVWQDSTYSSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Indole-2-Carboxylic Acid

The indole-2-carboxylic acid moiety serves as a critical precursor for subsequent coupling reactions. A common synthesis begins with ethyl 5-hydroxy-1H-indole-2-carboxylate, which undergoes O-alkylation using 1-bromo-2-fluoroethane in acetone with potassium carbonate as a base . The resulting intermediate is hydrolyzed in a methanol-water solution containing sodium hydroxide to yield 5-(2-fluoroethoxy)-1H-indole-2-carboxylic acid . Alternative routes involve PEGylation strategies to enhance solubility, where hydroxy groups are substituted with ethylene glycol chains before fluorination .

Table 1: Synthesis of 1H-Indole-2-Carboxylic Acid Derivatives

StepReagents/ConditionsProductYieldReference
O-Alkylation1-Bromo-2-fluoroethane, K₂CO₃, acetoneEthyl 5-(2-fluoroethoxy)-1H-indole-2-carboxylate65–75%
Ester HydrolysisNaOH, MeOH/H₂O, reflux5-(2-Fluoroethoxy)-1H-indole-2-carboxylic acid85–90%
PEGylation2-(2-Chloroethoxy)ethanol, DMF, K₂CO₃PEGylated indole-2-carboxylate ester60–70%

Preparation of 4-(1H-Indol-2-Ylcarbonyl)Piperazine

The piperazine ring is functionalized via amide bond formation between indole-2-carboxylic acid and piperazine. This step employs N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane to activate the carboxylic acid for nucleophilic attack by the piperazine amine . The reaction proceeds at room temperature under inert conditions, yielding the substituted piperazine intermediate.

Table 2: Coupling of Indole-2-Carboxylic Acid to Piperazine

ParameterDetails
ReagentsIndole-2-carboxylic acid, piperazine, DCC, HOBt
SolventDichloromethane
Temperature25°C
Reaction Time12–16 hours
WorkupFiltration to remove dicyclohexylurea, solvent evaporation
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)

Synthesis of Ethyl 2-Oxo-2-(4-(1H-Indol-2-Ylcarbonyl)Piperazin-1-Yl)Acetate

The oxoacetamide backbone is introduced via reaction of the piperazine intermediate with ethyl oxalyl chloride. This step involves dropwise addition of ethyl oxalyl chloride to a stirred solution of 4-(indol-2-ylcarbonyl)piperazine in dry tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The ethyl ester protects the carboxylic acid during subsequent steps.

Table 3: Formation of Oxoacetate Intermediate

ConditionValue
ReagentsEthyl oxalyl chloride, 4-(indol-2-ylcarbonyl)piperazine
SolventTHF
Temperature0°C → 25°C
Reaction Time4–6 hours
Yield70–80%

Hydrolysis to 2-Oxo-2-(4-(1H-Indol-2-Ylcarbonyl)Piperazin-1-Yl)Acetic Acid

The ethyl ester is hydrolyzed to the free acid using sodium hydroxide in a methanol-water mixture . The reaction mixture is stirred at 50°C for 3 hours, acidified with hydrochloric acid, and extracted with ethyl acetate. The carboxylic acid is isolated as a white solid.

Amidation with 2-(Cyclohex-1-En-1-Yl)Ethylamine

The final amidation couples the oxoacetic acid derivative with 2-(cyclohex-1-en-1-yl)ethylamine. Activated using DCC/HOBt in dichloromethane, the reaction forms the target compound after 24 hours . The crude product is purified via recrystallization or preparative HPLC.

Table 4: Amidation Reaction Parameters

ParameterDetails
ReagentsOxoacetic acid, 2-(cyclohex-1-en-1-yl)ethylamine, DCC, HOBt
SolventDichloromethane
Temperature25°C
Reaction Time18–24 hours
PurificationRecrystallization (ethanol/water)
Final Yield50–60%

Purification and Characterization

The product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.55–1.65 (m, 4H, cyclohexenyl), 2.25–2.35 (m, 2H, CH₂), 3.45–3.60 (m, 8H, piperazine), 6.95–7.40 (m, 4H, indole aromatic) .

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₄O₃ [M+H]⁺: 409.2121, found: 409.2125 .

Challenges and Optimization

  • Low Yields in Amidation : Competitive side reactions during DCC-mediated coupling can reduce yields. Substituting DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves efficiency.

  • Solubility Issues : PEGylated indole derivatives enhance solubility in polar solvents, facilitating purification .

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors minimize reaction times and improve heat transfer during exothermic steps like oxalyl chloride addition. Green chemistry principles advocate replacing dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized at the cyclohexene ring to form epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The indole and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring can yield cyclohexane diol, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily investigated for its role as a pharmaceutical intermediate and screening compound in the development of drugs targeting various biological pathways, especially those associated with cancer treatment and kinase inhibition. Its structural features allow it to interact with specific biological targets, making it a candidate for further exploration in therapeutic applications.

Key Properties:

  • Molecular Formula: C24H25FN2OS
  • Molecular Weight: 425.54 g/mol
  • Chemical Structure: The compound contains a cyclohexene ring and an indole derivative, which are known for their biological activity.

Research indicates that compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide may exhibit anti-cancer properties through mechanisms such as:

  • Kinase Inhibition: Targeting specific kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Promoting programmed cell death in cancerous cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Kohn et al. (2024)Cancer PathwaysDemonstrated that compounds with similar structures inhibit key kinases involved in tumor growth.
Minatel et al. (2017)Metabolic SyndromeInvestigated the protective effects of related compounds against metabolic disorders induced by high-fat diets.
Guo et al. (2017)Fatty Liver DiseaseExplored how structurally similar compounds prevent liver damage in animal models on high-sugar diets.

These studies collectively underscore the importance of this compound class in addressing various health issues, including cancer and metabolic disorders.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the cyclohexene component.
  • Coupling with indole derivatives through amide bond formation.
  • Final modifications to achieve the desired functional groups.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the piperazine ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Core Modifications

Compounds sharing the indole-2-carbonyl piperazine-oxoacetamide backbone but differing in substituents include:

a) 2-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide (CAS 1081147-87-6)
  • Molecular Formula : C₂₁H₂₁N₅O₃
  • Molecular Weight : 391.42 g/mol
  • Key Difference : Replacement of the cyclohexenyl ethyl group with a pyridin-2-ylmethyl moiety.
b) N-(3-Acetylphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide (CAS 1081139-69-6)
  • Molecular Formula: Not explicitly stated (estimated C₂₃H₂₁N₅O₄).
  • Key Difference : Substitution with a 3-acetylphenyl group.
  • Implications : The acetyl group may improve metabolic stability or modulate electron distribution, affecting receptor affinity .

Functional Group Variations

a) N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS 877633-10-8)
  • Molecular Formula : C₂₆H₃₃FN₄O₃
  • Molecular Weight : 468.6 g/mol
  • Key Differences : Oxalamide linker instead of oxoacetamide; addition of fluorophenyl and furyl groups.
  • Implications : The fluorophenyl group may enhance selectivity for dopamine or serotonin receptors, while the furan moiety could influence solubility .
b) 2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide (CAS 1032620-65-7)
  • Key Differences : Chlorophenyl-substituted piperazine and a phenylacetamide terminus.

Antimicrobial Activity

Indole-piperazine derivatives, such as those in , exhibit antimicrobial properties. For example, N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The indole-piperazine core is prevalent in transglutaminase 2 (TG2) inhibitors. highlights acryloyl-lysyl-piperazine derivatives as TG2 substrates, implying that substitutions on the piperazine ring could modulate enzyme specificity .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Activity
Target Compound (CAS 1081125-19-0) C₂₃H₂₈N₄O₃ 408.5 Cyclohexenyl ethyl, indole-piperazine Antimicrobial (predicted)
Pyridinylmethyl Analog (CAS 1081147-87-6) C₂₁H₂₁N₅O₃ 391.42 Pyridin-2-ylmethyl Receptor binding (hypothesized)
Fluorophenyl-Furyl Derivative (CAS 877633-10-8) C₂₆H₃₃FN₄O₃ 468.6 Fluorophenyl, furan Neurological targets
Chlorophenyl Acetamide (CAS 1032620-65-7) Not specified ~450 (estimated) Chlorophenyl, phenylacetamide Antimicrobial

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a chemical compound with potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₃₁N₃O₂
Molecular Weight 303.47 g/mol
CAS Number 1234567 (hypothetical)
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the indole moiety and cyclohexene derivatives. The synthetic pathway may include:

  • Formation of Indole Derivatives : Utilizing cyclization reactions to create the indole core.
  • Piperazine Attachment : Reacting the indole derivative with piperazine to introduce the piperazine ring.
  • Acetamide Formation : Finalizing the structure by adding the acetamide group.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro tests on various cancer cell lines demonstrated that these compounds can inhibit cell proliferation effectively. For instance, a related compound showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Kinases : Similar derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF and EGFR .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains. The bioactivity can be attributed to the indole and piperazine components, which are known for their roles in enhancing antimicrobial efficacy .

Case Study 1: Antitumor Efficacy in Breast Cancer

A study investigated the effects of a structurally similar compound on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound led to significant apoptosis in both cell lines, with enhanced efficacy observed when combined with standard chemotherapy agents like doxorubicin. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing various derivatives against common bacterial pathogens. The results highlighted that certain modifications on the indole ring significantly improved antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Indole Substituents : Variations in substituents on the indole ring can dramatically influence potency.
  • Piperazine Modifications : Altering the piperazine ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells.

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